molecular formula C18H19N3O B586379 Ondansetron-d3 CAS No. 1132757-82-4

Ondansetron-d3

Katalognummer B586379
CAS-Nummer: 1132757-82-4
Molekulargewicht: 296.388
InChI-Schlüssel: FELGMEQIXOGIFQ-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ondansetron is a serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting in cancer chemotherapy and postoperatively . It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin . It was developed in the 1980s by GlaxoSmithKline and approved by the US FDA since January 1991 .


Synthesis Analysis

Efficient and robust synthetic processes of active pharmaceutical ingredients (APIs) are highly desirable, and continuous flow chemistry is a critical component of this endeavor . The clinical importance of ondansetron prompted researchers to investigate continuous synthetic approaches to this API .


Molecular Structure Analysis

Ondansetron is a selective antagonist at 5−HT3 receptors . It is 100 times more potent than metoclopramide at this site . It shows limited binding to other receptors and has a wide therapeutic window .


Chemical Reactions Analysis

The synthesis of ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process was employed for an elimination and Michael addition step, as it not only accommodated the physical properties of the reaction mixtures, but also provided a high productivity of the desired product .


Physical And Chemical Properties Analysis

Ondansetron hydrochloride dihydrate is a white to off-white powder that is soluble in water and normal saline . It is a carbazole derivative with a molecular weight of 365.86 g/mol .

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment-Induced Nausea and Vomiting : Ondansetron is effective in preventing nausea and vomiting associated with chemotherapy, particularly with cisplatin treatment. It shows improved efficacy when combined with dexamethasone (Roila et al., 1991).

  • Applications in Various Conditions : Its efficacy extends to treating nausea and vomiting due to drug overdosage, anti-infective or antidepressant therapies, uraemia, and neurological trauma. It has also shown benefits in gastrointestinal motility disorders and certain central nervous system (CNS)-related disorders, such as alcohol dependence, opiate withdrawal, and Parkinson's disease-related psychosis (Wilde & Markham, 1996).

  • Postoperative Nausea and Vomiting : Ondansetron has proven effective in preventing postoperative nausea and vomiting, which is a common complication of anesthesia and surgery (Milne & Heel, 1991).

  • Novel CNS Applications : There are potential novel applications in treating alcoholism, cocaine addiction, opioid withdrawal syndrome, anxiety disorders, gastrointestinal motility disorders, Tourette's syndrome, and pruritus (Ye, Ponnudurai, & Schaefer, 2006).

  • Alternative Drug Delivery Routes : Research has shown the effective nasal absorption of Ondansetron in rats, suggesting potential alternative delivery routes for the drug, especially in patient populations where oral or intravenous administration may be challenging (Hussain, Dakkuri, & Itoh, 2000).

  • Pharmacokinetics in Different Age Groups : Studies have been conducted on the determination of Ondansetron in plasma and its pharmacokinetics, highlighting its behavior in both young and elderly populations (Colthup, Felgate, Palmer, & Scully, 1991).

  • Potential in Treating Drug Abuse : Investigation into its effect on cocaine drug discrimination and self-administration paradigms in rats, although it appears not to alter the subjective or rewarding stimulus properties of cocaine (Lane et al., 1992).

  • Local Anesthetic Properties : Ondansetron has shown local anesthetic effects, suggesting potential for development as a novel series of local anesthetics (Ye et al., 1997).

  • Cardiac Safety : Concerns and studies regarding the cardiac safety of Ondansetron, particularly in relation to its potential for prolonging the QT interval on ECG, which is associated with an increased risk of arrhythmias (Doggrell & Hancox, 2013).

  • Treatment of Cholestatic Pruritus : Ondansetron has been effective in the treatment of cholestatic itch in patients resistant to conventional antipruritic therapy (Schwörer, Hartmann, & Ramadori, 1995).

  • Use in Schizophrenia : It has been tested as an adjuvant in the treatment of chronic schizophrenia, particularly for cognitive impairments (Akhondzadeh et al., 2009).

  • Irritable Bowel Syndrome with Diarrhea (IBS-D) : A study showed that Ondansetron relieves some of the most intrusive symptoms of IBS-D, including loose stools, frequency, and urgency (Garsed et al., 2013).

  • Radiation-Induced Emesis : Its efficacy in controlling emesis induced by radiotherapy has been evaluated, showing significant control of vomiting and nausea (Priestman, 1989).

  • Antidepressant-Like Effects : Ondansetron has shown antidepressant-like effects in behavior-based rodent models, indicating potential for treating depressive disorders (Ramamoorthy, Radhakrishnan, & Borah, 2008).

  • Chemotherapy-Induced and Postoperative Nausea and Vomiting : Further studies affirming the efficacy of Ondansetron in treating acute chemotherapy-induced nausea and vomiting and its potential role in postoperative nausea and vomiting (Markham & Sorkin, 1993).

  • Influence on Colonic Transit in Humans : Research indicates that Ondansetron may slow colonic transit in humans, suggesting its potential use as an anti-diarrhoeal agent (Gore et al., 1990).

  • Safety Profile : Studies have shown that Ondansetron is well tolerated and has an excellent safety profile, with minimal interactions with other drugs (Castle et al., 1992).

  • Pharmacogenetic Study in Treating Alcohol Use Disorder : A study evaluated the efficacy of Ondansetron in treating alcohol use disorder, though it found no significant benefit, highlighting the need for further research (Seneviratne et al., 2022).

  • Cognitive Performance in Marmosets : The drug improved cognitive performance in marmosets in a cognitive task, supporting its potential as a cognitive enhancer (Domeney et al., 1991).

  • Anxiolytic Profile and Clinical Correlation : Ondansetron exhibited significant antianxiety activity in a study, suggesting potential in developing new drugs for anxiety disorders with minimal cognitive adverse effects (Kumar, Sravani, & Priya, 2014).

Wirkmechanismus

Ondansetron is a selective 5‑HT3 receptor antagonist . It acts both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the postrema .

Safety and Hazards

Ondansetron is toxic if swallowed . It is advised to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to immediately call a POISON CENTER or doctor/physician .

Eigenschaften

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ondansetron-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.